Cas no 896288-96-3 (N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide)

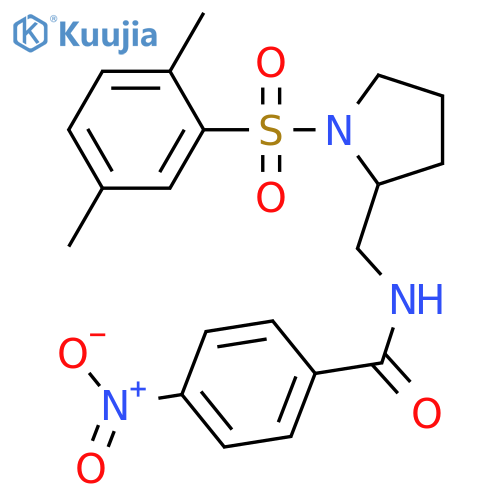

896288-96-3 structure

商品名:N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide

CAS番号:896288-96-3

MF:C20H23N3O5S

メガワット:417.47872376442

CID:6450896

N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide

- N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide

-

- インチ: 1S/C20H23N3O5S/c1-14-5-6-15(2)19(12-14)29(27,28)22-11-3-4-18(22)13-21-20(24)16-7-9-17(10-8-16)23(25)26/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,24)

- InChIKey: VTDGFFFDPIEHAR-UHFFFAOYSA-N

- ほほえんだ: C(NCC1CCCN1S(C1=CC(C)=CC=C1C)(=O)=O)(=O)C1=CC=C([N+]([O-])=O)C=C1

N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2574-0589-1mg |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-100mg |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-25mg |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-5μmol |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-10μmol |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-20μmol |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-4mg |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-20mg |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-15mg |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2574-0589-75mg |

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-4-nitrobenzamide |

896288-96-3 | 90%+ | 75mg |

$208.0 | 2023-05-16 |

N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Oliver D. John Food Funct., 2020,11, 6946-6960

896288-96-3 (N-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}-4-nitrobenzamide) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量